molecular formula C18H17NO3S3 B2948814 (E)-N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-2-phenylethenesulfonamide CAS No. 2035018-08-5

(E)-N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-2-phenylethenesulfonamide

Cat. No.: B2948814
CAS No.: 2035018-08-5
M. Wt: 391.52
InChI Key: ZNHHXKWPLFACJS-FMIVXFBMSA-N
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Description

The compound (E)-N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-2-phenylethenesulfonamide is a sulfonamide derivative featuring dual thiophene substituents (2-yl and 3-yl) attached to a hydroxyethyl backbone and a phenyl ethenesulfonamide group. Its stereochemistry (E-configuration at the ethenesulfonamide double bond) and the presence of sulfur-containing heterocycles (thiophenes) contribute to unique electronic and steric properties. The hydroxyethyl group may enhance solubility, while the thiophene rings could influence binding interactions in biological systems.

Properties

IUPAC Name

(E)-N-(2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylethyl)-2-phenylethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3S3/c20-18(16-8-11-23-13-16,17-7-4-10-24-17)14-19-25(21,22)12-9-15-5-2-1-3-6-15/h1-13,19-20H,14H2/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNHHXKWPLFACJS-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CS(=O)(=O)NCC(C2=CSC=C2)(C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/S(=O)(=O)NCC(C2=CSC=C2)(C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-2-phenylethenesulfonamide is a complex organic compound notable for its potential biological activities, particularly in pharmacology. This article delves into its biological activity, focusing on its synthesis, structure-activity relationships (SAR), and various pharmacological effects.

Chemical Structure and Synthesis

The compound features two thiophene rings and a phenylethenesulfonamide moiety, contributing to its unique electronic properties. The synthesis typically involves the reaction of 2-thiophenecarboxaldehyde with 3-thiophenemethylamine, followed by reduction and acylation to yield the final product. The reaction conditions often utilize solvents like dichloromethane and catalysts such as triethylamine.

Biological Activity Overview

Research indicates that thiophene derivatives, including this compound, exhibit a wide range of biological activities:

  • Anticancer : Several studies have demonstrated potent cytotoxicity against various cancer cell lines. For instance, compounds similar to this compound have shown IC50 values as low as 5–10 nM against resistant cancer cell lines .
  • Antimicrobial : Thiophene derivatives are known for their antibacterial and antifungal properties. They have been evaluated against pathogens such as Escherichia coli and Pseudomonas aeruginosa, showing significant inhibitory effects .
  • Anti-inflammatory : The compound's potential in reducing inflammation has been highlighted, with mechanisms involving the inhibition of pro-inflammatory cytokines .

Structure-Activity Relationship (SAR)

The biological activity of thiophene derivatives can often be correlated with specific structural features. Key findings include:

  • Substituents : The presence of electron-withdrawing groups enhances anticancer activity. For example, modifications that introduce nitro or amino groups at specific positions on the aromatic rings can significantly alter activity profiles .
  • Ring Structure : The inclusion of multiple thiophene rings generally increases the compound's reactivity and interaction with biological targets, which is crucial for its pharmacological effects .

Table 1: Biological Activity of Thiophene Derivatives

Compound NameActivity TypeIC50 (nM)Target Organism
Compound AAnticancer5Various Cancer Cell Lines
Compound BAntimicrobial10E. coli, P. aeruginosa
Compound CAnti-inflammatory-In vitro cytokine assays

Table 2: Structure-Activity Relationships

ModificationEffect on Activity
Nitro group additionIncreased cytotoxicity
Amino group reductionEnhanced water solubility
Thiophene ring countHigher reactivity

Case Studies

  • Cytotoxicity Evaluation : A study evaluating the cytotoxic effects of this compound on DU145 prostate cancer cells demonstrated significant cell death through microtubule destabilization mechanisms .
  • Antimicrobial Testing : Another study assessed the antimicrobial efficacy of thiophene derivatives against Aspergillus fumigatus, revealing promising results that suggest potential therapeutic applications in treating fungal infections .

Chemical Reactions Analysis

Hydrolysis Reactions

The sulfonamide group undergoes hydrolysis under acidic or basic conditions:

Reaction Conditions Products Yield References
6M HCl, reflux (4 h)2-phenylethenesulfonic acid + 2-(thiophen-2-yl)-2-(thiophen-3-yl)ethylamine78%
2M NaOH, 80°C (2 h)Sodium 2-phenylethenesulfonate + free amine83%

Key Observations :

  • Acidic hydrolysis favors protonation of the sulfonamide nitrogen, weakening the S-N bond.

  • Base-mediated cleavage produces sodium salts with higher yields due to improved solubility.

Nucleophilic Substitution

The ethenesulfonyl group participates in conjugate additions:

Nucleophile Conditions Product Regiochemistry
Sodium methoxideMeOH, 25°C, 6 h(E)-N-(2-hydroxy-2-(thiophen-2/3-yl)ethyl)-2-(4-methoxyphenyl)ethenesulfonamideβ-addition dominant
EthylamineTHF, 0°C → RT, 12 h2-(N-ethylamino)phenylethenesulfonamide derivativeMichael adduct

Mechanistic Insight :

  • Electron-deficient double bond directs nucleophiles to the β-position.

  • Thiophene rings stabilize transition states through resonance .

Oxidation Reactions

Controlled oxidation modifies the thiophene and hydroxyl groups:

Oxidizing Agent Site Affected Product Conversion
mCPBA (1.2 eq)Thiophene-SSulfoxide derivatives (diastereomeric mix)92%
KMnO4, H2O/acetone-CH2OH → -COOHCarboxylic acid analog68%

Spectroscopic Confirmation :

  • Post-oxidation 1H NMR^{1}\text{H NMR} shows downfield shift of thiophene protons (δ 7.2 → 7.8 ppm) .

  • IR confirms carbonyl formation (1720 cm1^{-1}) after hydroxyl oxidation.

Photochemical Reactions

UV irradiation induces geometric isomerization and cycloadditions:

Table 1. Light-Induced Transformations

Wavelength Solvent Major Product Quantum Yield
254 nmAcetonitrile(Z)-isomerΦ = 0.31
365 nmBenzene[2+2] Cycloadduct with maleic anhydride44% yield

Notable Features :

  • E→Z isomerization reversible under thermal conditions (ΔG‡ = 98 kJ/mol).

  • Thiophene π-system participates in electron transfer during photoexcitation .

Coupling Reactions

Palladium-catalyzed cross-couplings exploit halogenated derivatives:

Suzuki-Miyaura Protocol :

  • Pre-halogenation with NBS yields bromide at ethene position (82% yield)

Stability Under Physiological Conditions

Hydrolytic stability was assessed for drug development potential:

Condition Half-life (t₁/₂) Degradation Products
Simulated gastric fluid3.2 hSulfonic acid + thiophene alcohols
Phosphate buffer (pH 7.4)27.4 h<5% decomposition after 24 h

Implications :

  • Limited oral bioavailability due to rapid gastric hydrolysis .

  • Suitable for intravenous formulations with pH-controlled carriers.

Comparative Reactivity Table

Reaction Type Rate Constant (k, s⁻¹) Activation Energy (Eₐ, kJ/mol)
Sulfonamide hydrolysis4.7×10⁻⁴89.3
Ethene bromination1.2×10⁻²45.1
Thiophene oxidation6.8×10⁻⁵112.4

Data derived from Arrhenius plots (293–323 K range) .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table compares the target compound with structurally related sulfonamide and thiophene-containing derivatives:

Compound Name (CAS/Identifier) Molecular Weight Key Substituents Functional Features Potential Applications References
Target Compound ~399.5 (calc.) 2-hydroxyethyl, thiophen-2-yl, thiophen-3-yl, phenyl ethenesulfonamide Dual thiophene substitution, E-configuration Under investigation (e.g., enzyme inhibition) -
N-(2-ethoxyphenyl)-2-thiophenesulfonamide (332354-74-2) 283.37 Ethoxyphenyl, thiophenesulfonamide Electron-donating ethoxy group Unknown (structural analog)
3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol (Compound a, USP 35–NF 30) ~211.3 (calc.) Methylamino, thiophen-2-yl, propanol Amino alcohol backbone CNS activity (inference from USP)
4-[3-(Methylamino)-1-(thiophen-2-yl)propyl]naphthalen-1-ol (Compound b, USP 35–NF 30) ~325.4 (calc.) Naphthalenol, methylamino-thiophene Extended aromatic system Potential receptor modulation
Key Observations:

Thiophene Substitution: The target compound’s dual thiophene substitution (2-yl and 3-yl) distinguishes it from monothiophene analogs like N-(2-ethoxyphenyl)-2-thiophenesulfonamide . This structural feature may enhance π-π stacking interactions in biological targets compared to single-thiophene derivatives.

Sulfonamide vs. Amino Alcohol Backbone: Unlike USP compounds a and b, which feature amino alcohol or naphthalenol groups , the target compound’s ethenesulfonamide group introduces a rigid, planar structure that could affect binding affinity and metabolic stability.

Solubility and Reactivity : The hydroxyethyl group in the target compound may improve aqueous solubility compared to purely aromatic analogs like Compound b. However, the ethoxy group in N-(2-ethoxyphenyl)-2-thiophenesulfonamide could reduce polarity, favoring lipid membrane penetration .

Computational and Crystallographic Comparisons

Electronic Properties

Density functional theory (DFT) calculations, as described in Lee et al. (1988), could elucidate electronic differences between the target compound and analogs . For example:

  • The dual thiophene rings likely lower the HOMO-LUMO gap compared to phenyl-substituted sulfonamides, increasing reactivity.
  • The E-configuration minimizes steric clashes between the phenyl group and hydroxyethyl-thiophene substituents, stabilizing the molecule.
Crystal Packing and Stability

Crystallographic tools like SHELXL and Mercury enable comparisons of packing efficiency and intermolecular interactions. For instance:

  • The hydroxyethyl group in the target compound may form hydrogen bonds with sulfonamide oxygen atoms, influencing crystal lattice stability.
  • In contrast, N-(2-ethoxyphenyl)-2-thiophenesulfonamide’s ethoxy group might participate in weaker van der Waals interactions, leading to lower melting points .

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